molecular formula C22H44O2 B1496800 Poly(hexadecyl methacrylate) CAS No. 25986-80-5

Poly(hexadecyl methacrylate)

Cat. No.: B1496800
CAS No.: 25986-80-5
M. Wt: 340.6 g/mol
InChI Key: JROXTPKNWZCTHG-UHFFFAOYSA-N
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Description

Overview of Poly(alkyl methacrylate)s as a Class of Functional Polymers

Poly(alkyl methacrylate)s are a versatile class of polymers known for their good film-forming characteristics and affinity for various surfaces. mdpi.com The properties of these polymers can be systematically tuned by varying the length of the alkyl ester side chain. researchgate.net This homologous series of polymers exhibits a range of glass transition temperatures and surface energies, which generally decrease as the length of the pendent chain increases. mdpi.com This tunability allows for their application in diverse areas, from dental coatings to viscosity modifiers in lubricating oils.

Academic Significance of Long-Alkyl Side Chain Methacrylates (e.g., Poly(hexadecyl methacrylate))

Long-alkyl side chain methacrylates, such as poly(hexadecyl methacrylate), hold particular academic interest due to the influence of their substantial side chains on polymer properties. The long hexadecyl chains introduce a significant hydrophobic character and can lead to unique solid-state morphologies, including side-chain crystallization. This behavior is crucial for applications such as pour point depressants and flow improvers in various oils. mdpi.com The study of these polymers provides fundamental insights into structure-property relationships, particularly how side-chain architecture affects chain mobility, thermal transitions, and surface characteristics. researchgate.netindustrialchemistryconsulting.com

Historical Context of Research on Poly(hexadecyl methacrylate)

Research into poly(alkyl methacrylate)s, including those with long alkyl side chains like hexadecyl methacrylate (B99206), has a long history driven by their commercial applications, particularly as additives for lubricating oils. The ability of these polymers to modify the rheological properties of oils, specifically to improve the viscosity index and lower the pour point, spurred early investigations into their synthesis and performance. Over the years, research has evolved to include more controlled polymerization techniques to better understand how molecular weight and architecture impact their effectiveness.

Key Research Challenges and Opportunities in Poly(hexadecyl methacrylate) Science

Despite decades of research, challenges and opportunities in the field of PHDMA remain. A primary challenge is to fundamentally understand the intricate structure-activity relationships between the polymer's architecture and its performance in various applications. industrialchemistryconsulting.com For instance, the effectiveness of PHDMA as a cold-flow improver can be highly dependent on the specific composition of the fuel or oil it is added to. mdpi.com

Opportunities for future research lie in the synthesis of more complex architectures, such as copolymers and branched polymers, to enhance their functionality. industrialchemistryconsulting.com For example, copolymerization of hexadecyl methacrylate with other monomers can create materials with a tailored balance of properties. researchgate.net There is also potential in exploring novel applications for PHDMA and its derivatives, leveraging their unique surface properties and responsiveness to temperature.

Properties

IUPAC Name

hexadecyl 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(3,4)6-2/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROXTPKNWZCTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25986-80-5
Record name 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis and Polymerization of Hexadecyl Methacrylate

The synthesis of poly(hexadecyl methacrylate) begins with its monomer, hexadecyl methacrylate (B99206). This monomer is typically produced through the esterification of methacrylic acid or the transesterification of methyl methacrylate with hexadecyl alcohol.

The polymerization of hexadecyl methacrylate can be achieved through various methods, with free-radical polymerization being a common and commercially viable route. More advanced techniques like Atom Transfer Radical Polymerization (ATRP) have been investigated to gain better control over the polymer's molecular weight and architecture, which is crucial for optimizing its performance in specific applications. industrialchemistryconsulting.com

Polymerization TechniqueKey Features
Free-Radical Polymerization A common and cost-effective method for producing high molecular weight polymers.
Atom Transfer Radical Polymerization (ATRP) Allows for the synthesis of polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures. industrialchemistryconsulting.com

Physicochemical Properties of Poly Hexadecyl Methacrylate

The physicochemical properties of PHDMA are largely dictated by its long hexadecyl side chains.

Solubility: Due to its long alkyl chains, PHDMA is generally soluble in nonpolar organic solvents.

Thermal Properties: PHDMA exhibits a low glass transition temperature (Tg). The long side chains can crystallize, leading to a distinct melting temperature (Tm).

Surface Properties: Films of PHDMA exhibit low surface energy. mdpi.com

Rheological Properties: In solution, PHDMA can significantly increase the viscosity of the solvent. This property is central to its use as a viscosity index improver.

PropertyTypical Value/Characteristic
Glass Transition Temperature (Tg) Low, characteristic of polymers with long, flexible side chains.
Melting Temperature (Tm) Exhibits a melting point due to side-chain crystallization.
Surface Energy Low. mdpi.com

Thermodynamic and Phase Behavior Studies of Poly Hexadecyl Methacrylate

Thermal Transitions Analysis (DSC, TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial techniques for characterizing the thermal properties of polymers. For PHDMA, these methods reveal key information about its glass transition, crystallization, melting, and thermal stability.

Glass Transition Behavior

The glass transition temperature (Tg) of a polymer is a critical parameter that marks the transition from a rigid, glassy state to a more flexible, rubbery state. For Poly(hexadecyl methacrylate), the reported Tg is approximately 15°C. tandfonline.comsigmaaldrich.com This value is influenced by the long hexadecyl side chains, which act as internal plasticizers, increasing the free volume and lowering the temperature at which the main polymer chains gain mobility. The Tg of poly(n-alkyl methacrylates) is dependent on the length of the alkyl side chain; as the side chain length increases, the Tg initially decreases due to increased side-chain flexibility. gatech.edu

Crystallization and Melting Dynamics

The long hexadecyl side chains of PHDMA are capable of crystallizing into ordered lamellar structures, a phenomenon characteristic of comb-like polymers. This side-chain crystallization is a significant feature of its thermal behavior. DSC analysis shows that the melting peak temperature (Tm) for PHDMA is influenced by the degree of crystallization. rsc.org The melting temperature of poly(n-alkyl methacrylates) generally increases with the length of the alkyl side chains. core.ac.uk For PHDMA, a melting temperature of 0°C has been reported. researchgate.net

The crystallization and melting processes are associated with the absorption and release of latent heat, making materials like PHDMA interesting for thermal energy storage applications. The enthalpy of fusion, which corresponds to the energy required to melt the crystalline side chains, is a key parameter in this context.

Thermal Degradation Mechanisms and Kinetics (excluding safety profiles)

The thermal stability of Poly(hexadecyl methacrylate) is a critical aspect of its material properties. Studies on the thermal degradation of poly(n-alkyl methacrylates) with long alkyl chains indicate that the primary degradation product is the corresponding monomer, formed through a depolymerization process. researchgate.net However, unlike poly(methyl methacrylate) which yields monomer almost quantitatively, poly-n-alkyl methacrylates with longer alkyl chains also produce significant amounts of olefins and methacrylic acid. researchgate.net

The degradation mechanism for poly(alkyl methacrylates) is influenced by the structure of the alkyl substituent. The thermal stability of poly(alkyl methacrylates) tends to decrease as the size of the alkyl group increases. tandfonline.com The degradation process can be complex, involving random chain scission and chain-end unzipping. ensam.eu For long-chain poly(alkyl methacrylates), the degradation rate increases with the number of carbon atoms in the alkyl substituent. acs.org The activation energy for the degradation process has been observed to decrease as the side chain length increases. acs.org

Thermogravimetric analysis (TGA) is used to study the kinetics of thermal degradation by monitoring the mass loss of the material as a function of temperature. For similar polymers, the decomposition temperature at the maximum rate has been shown to increase with the heating rate. researchgate.net

Solution Thermodynamics

The behavior of PHDMA in solution is governed by the interactions between the polymer and the solvent molecules, which can be described by thermodynamic parameters such as solubility parameters and phase transition temperatures.

Solubility Parameters and Solvent Interactions

The Hildebrand solubility parameter (δ) is a useful tool for predicting the solubility of polymers in various solvents. wikipedia.org Materials with similar solubility parameters are more likely to be miscible. wikipedia.org Poly(hexadecyl methacrylate) is soluble in solvents such as benzene, methyl ethyl ketone (MEK), tetrahydrofuran (B95107) (THF), and toluene. researchgate.net It can also be dissolved in heptane. sigmaaldrich.com The solubility of poly(n-hexyl methacrylate) in a homologous series of n-alkanes has been shown to increase as the solvent chain length decreases and the temperature increases. researchgate.net

The interaction between the polymer and solvent can also be characterized by the Flory-Huggins interaction parameter (χ), which quantifies the enthalpy of mixing. nih.govtennessee.edu A lower χ value indicates a more favorable interaction and higher solubility. gatech.edu For poly(n-alkyl acrylates) with long side chains (n > 10), the χ parameter has been found to be largely independent of the alkyl side-chain length. researchgate.net

Lower Critical Solution Temperature (LCST) Behavior

Some polymer solutions exhibit a Lower Critical Solution Temperature (LCST), which is the critical temperature below which the components are miscible in all proportions, and above which phase separation occurs. nih.gov While LCST behavior is well-documented for many polymers in aqueous solutions, its occurrence in non-aqueous solutions of polymers like PHDMA is less common. The LCST is influenced by factors such as polymer concentration, molecular weight, and the specific polymer-solvent interactions. nih.gov For certain poly(alkyl methacrylates), the introduction of specific end groups or copolymerization with other monomers can induce or modify thermoresponsive behavior like LCST. researchgate.netmdpi.com However, specific studies detailing the LCST behavior of homopolymers of Poly(hexadecyl methacrylate) in various solvents are not extensively reported in the provided search results.

Upper Critical Solution Temperature (UCST) Behavior

The Upper Critical Solution Temperature (UCST) describes a phase behavior where a polymer solution is homogeneous and exists as a single phase above a certain critical temperature, but undergoes phase separation upon cooling. nii.ac.jp This phenomenon is the inverse of the more commonly studied Lower Critical Solution Temperature (LCST) behavior, where phase separation occurs upon heating. nii.ac.jp The UCST transition is driven by thermodynamics; at temperatures above the UCST, the favorable enthalpy of mixing between the polymer and solvent overcomes the unfavorable entropy of mixing, leading to dissolution. rsc.org Below the UCST, interactions such as hydrogen bonding or hydrophobic interactions between polymer chains become dominant, causing the polymer to aggregate and phase separate from the solvent. nii.ac.jprsc.org

For poly(alkyl methacrylate)s, the presence and characteristics of UCST behavior are highly dependent on the solvent system and the structure of the polymer, particularly the length of the alkyl side chain. Research into the thermoresponsive behavior of poly(alkyl methacrylate)s in polyalphaolefin (PAO), a non-volatile organic liquid, has shown that those with appropriate alkyl pendant lengths exhibit UCST-type phase transitions. osti.gov

A systematic study using a series of poly(alkyl methacrylate) homopolymers revealed a distinct relationship between the number of carbon atoms in the alkyl side chain and the cloud point (CP) of the polymer in PAO, as detailed in the table below. The cloud point is the temperature at which the solution becomes turbid upon cooling, indicating the onset of phase separation. It was observed that polymers with shorter alkyl chains (e.g., poly(n-butyl methacrylate)) or very long alkyl chains (e.g., poly(n-octadecyl methacrylate)) were soluble in PAO across the tested temperature range. However, polymers with intermediate chain lengths, including poly(n-dodecyl methacrylate) and poly(n-tetradecyl methacrylate), displayed clear UCST behavior. While poly(hexadecyl methacrylate) itself was not explicitly measured in this series, the trend suggests that its solubility in PAO is high, placing it near the boundary where UCST behavior diminishes due to increasingly favorable polymer-solvent interactions. osti.gov

PolymerNumber of Carbons in Alkyl PendantCloud Point (CP) in PAO (°C) at 1 wt%
Poly(n-butyl methacrylate)4Soluble
Poly(n-hexyl methacrylate)6Soluble
Poly(n-octyl methacrylate)8155
Poly(n-decyl methacrylate)10128
Poly(n-dodecyl methacrylate)12106
Poly(n-tetradecyl methacrylate)1498
Poly(n-octadecyl methacrylate)18Soluble

Data sourced from research on UCST-type thermoresponsive polymers in polyalphaolefin. osti.gov

The mechanism for this UCST behavior is attributed to the aggregation of the long alkyl side chains at lower temperatures, which drives the phase separation. nii.ac.jp As the temperature increases, the mobility of the polymer chains and the solvent molecules increases, leading to the dissolution of the aggregates and the formation of a homogeneous solution. nii.ac.jp

Phase Separation Phenomena in Polymer Systems

Phase separation is a fundamental phenomenon in polymer science where a homogeneous mixture of components, such as a polymer in a solvent or a blend of polymers, separates into distinct phases to minimize the Gibbs free energy of the system. This process is governed by a complex interplay of thermodynamic factors, including enthalpy and entropy of mixing, as well as kinetic constraints. researchgate.net For Poly(hexadecyl methacrylate), its long, nonpolar hexadecyl side chain significantly influences its phase behavior in various systems.

One critical area where the phase behavior of hexadecyl methacrylate (B99206) is studied is in ternary microemulsion systems, typically composed of water, an "oil" phase (the monomer), and a surfactant. researchgate.net The phase behavior of these systems is complex, often represented by phase diagrams that map out one-, two-, and three-phase regions as a function of composition and temperature. scispace.com

In ternary systems of water, an alkyl methacrylate, and an alkyl polyglycol ether surfactant, the phase inversion temperature (PIT) is a key parameter. The PIT is highly dependent on the alkyl chain length of the methacrylate monomer. researchgate.netscispace.com Studies examining systems with hexadecyl methacrylate have determined the critical temperatures of the three-phase body, which is a region where an oil-rich phase, a water-rich phase, and a surfactant-rich microemulsion phase coexist in equilibrium.

For the C₁₀E₆ / n-hexadecyl methacrylate / water system, the phase behavior exhibits a notable asymmetry. The table below presents the key phase transition temperatures for this system.

ParameterDescriptionTemperature (°C)
TlLower critical temperature of the three-phase body29.8
T*Phase inversion temperature (critical point)38.7
TuUpper critical temperature of the three-phase body40.0

Data sourced from phase behavior studies of water-alkyl methacrylate-surfactant systems. researchgate.net

This temperature-induced phase separation is a critical consideration in emulsion polymerization, where the initial phase behavior of the monomer-surfactant-water mixture can dictate the final properties of the resulting polymer latex. researchgate.net Beyond ternary systems, the long alkyl chain of Poly(hexadecyl methacrylate) promotes its miscibility with nonpolar polymers and solvents. In polymer blends, this can be utilized to modify surface properties or create specific microstructures through controlled phase separation. researchgate.net The principles of phase separation also govern the solubility of poly(n-alkylmethacrylate)s in different solvents; for instance, their solubility in alkanes generally increases with the length of the alkyl side chain. researchgate.net

Rheological and Mechanical Response Investigations of Poly Hexadecyl Methacrylate Systems

Solution Rheology

The behavior of PHDMA when dissolved in a solvent, typically a base oil, is fundamental to its function as a viscosity modifier.

Poly(alkyl methacrylates), including PHDMA, are widely utilized as viscosity index improvers (VIIs) in lubricants. researchgate.netippi.ac.irprecisionlubrication.com Their primary role is to counteract the natural tendency of an oil's viscosity to decrease significantly as temperature increases. uc.educhemicalbook.com The effectiveness of these polymers is linked to their molecular weight, concentration, and chemical structure. ijcce.ac.irresearchgate.netresearchgate.net

The mechanism behind viscosity index improvement is based on the temperature-dependent behavior of the polymer coils in the solvent. uc.eduijcce.ac.iracs.org At lower temperatures, the polymer coil is relatively collapsed. As the temperature rises, the solvency of the base oil improves, causing the polymer molecules to expand and the coil size to become larger. uc.eduijcce.ac.ir This increase in hydrodynamic volume of the polymer provides a greater contribution to the solution's viscosity, thereby offsetting the decrease in the base oil's viscosity. uc.edu The result is a more stable viscosity across a broader operational temperature range, which is quantified by a higher Viscosity Index (VI). precisionlubrication.comuc.edu

The efficiency of polymethacrylate (B1205211) esters as VIIs is influenced by the length of the alkyl chain in the ester group and the polymer concentration. ippi.ac.ir Studies on various poly(alkyl methacrylates) have shown that their effectiveness as VIIs increases with higher molecular weight and concentration. researchgate.netresearchgate.net For example, research on copolymers of lauryl methacrylate (B99206) and methyl methacrylate demonstrated a significant increase in specific viscosity as concentration increased. scirp.org

| Alkyl Chain Length | Influences VI properties | The length of the side chain affects the solubility and interaction with the base oil, impacting viscosity modification. ippi.ac.ir |

Solutions containing PHDMA, like many polymer solutions, exhibit non-Newtonian, shear-thinning (or pseudoplastic) behavior. ijcce.ac.irmdpi.com This means that the viscosity of the solution decreases as the applied shear rate increases. ijcce.ac.iracs.orgpressbooks.pub This property is crucial in applications like engine lubrication, where the lubricant is subjected to a wide range of shear conditions.

The mechanism behind shear-thinning involves the alignment of the polymer chains or aggregates in the direction of flow under shear. pressbooks.pubd-nb.info At rest or under low shear, the polymer chains are randomly coiled and entangled, contributing significantly to the fluid's viscosity. As the shear rate increases, the hydrodynamic forces overcome the random thermal motion, causing the polymer chains to uncoil and align with the flow. pressbooks.pub This alignment reduces intermolecular entanglements and flow resistance, resulting in a lower measured viscosity. pressbooks.pubgoogle.com Once the shear force is removed, the chains can return to their random, more entangled state.

This behavior is beneficial for lubricants; at high shear rates, such as in a running engine, the temporary reduction in viscosity can lead to reduced friction. google.com The extent of shear-thinning is dependent on factors like the polymer's molecular weight, concentration, and the nature of the solvent.

The rheological properties of PHDMA solutions are highly dependent on temperature. As discussed, the viscosity of lubricating oils decreases significantly with increasing temperature. ijcce.ac.ir The addition of polymers like PHDMA is designed to mitigate this effect. uc.edu The central mechanism is the temperature-induced swelling of the polymer coils due to improved solvent quality at higher temperatures. uc.eduacs.org

However, beyond its role as a VII, the intrinsic viscosity of the polymer itself is affected by temperature. For many polymer-solvent systems, intrinsic viscosity decreases as temperature increases, which is attributed to a decrease in the thermodynamic affinity between the polymer chains and the solvent molecules. mdpi.com In the context of a lubricant formulation, the expansion of the polymer coil is the dominant effect that leads to viscosity stabilization. uc.eduijcce.ac.ir

Studies on poly(octadecyl methacrylate), a polymer with a longer alkyl side chain, in crude oil showed that the apparent viscosity of the oil tends to increase as the temperature decreases, particularly below the wax crystallization point. acs.org The addition of the polymer effectively lowered the viscosity of the crude oil across the tested temperature range (0–20 °C). acs.org Furthermore, thermal analysis of various polymethacrylate esters has indicated that as the length of the alkyl chain increases, the glass transition temperature (Tg) of the polymer tends to decrease. ippi.ac.ir

Interfacial rheology investigates the flow of matter at the interface between two immiscible phases, such as oil and water or liquid and air. wikipedia.orgbiolinscientific.com This field is critical for understanding the stability of emulsions and foams, where surface-active agents like polymers play a key role. wikipedia.orgscispace.com The rheological properties of an interface are studied by applying a deformation (either shear or dilation) and measuring the response. biolinscientific.com

Polymers with amphiphilic characteristics, such as polymethacrylates with long alkyl side chains, can form monolayers at interfaces. ibm.comacs.org Research on poly(octadecyl methacrylate) (PODMA), which is structurally similar to PHDMA, using the Langmuir-Blodgett (L-B) technique, has provided insights into the orientation of these polymers at an air-water interface. ibm.comacs.org These studies, employing polarized infrared spectroscopy, found that the long aliphatic ester side groups orient approximately perpendicular to the plane of the monolayer. ibm.comacs.org The packing and orientation are influenced by the polymer's chemical structure and the surface pressure during deposition. ibm.com For instance, more condensed monolayers could be formed with poly(octadecyl acrylate) compared to PODMA, a difference attributed to the lower steric hindrance in the acrylate's polymer backbone. ibm.com The formation of these structured interfacial films contributes to the viscoelastic properties of the interface. scispace.com

Table 2: Interfacial Properties of Poly(alkyl methacrylates)

Property Observation Method
Monolayer Formation Forms stable monolayers at the air-water interface. Langmuir-Blodgett (L-B) Trough
Side-Chain Orientation Aliphatic side chains orient roughly perpendicular to the interface. ibm.comacs.org Polarized Infrared Spectroscopy

| Packing Density | Influenced by steric hindrance in the polymer backbone. ibm.com | Pressure-Area Isotherms |

Bulk Rheology

Bulk rheology examines the flow properties of the material in its pure, undiluted state, typically as a melt. aps.orgredalyc.org

The melt flow behavior of a thermoplastic polymer like Poly(hexadecyl methacrylate) is a critical parameter for its processing, such as in extrusion or injection molding. specialchem.com This behavior is commonly characterized by the Melt Flow Index (MFI) or Melt Flow Rate (MFR), which measures the mass of polymer that flows through a standardized capillary die under a specific load and temperature in ten minutes. specialchem.com

MFI provides an inverse measure of the polymer's melt viscosity; a high MFI indicates low viscosity (high flowability), while a low MFI corresponds to high viscosity (low flowability). specialchem.comgriffex.com The melt viscosity, and therefore the MFI, is strongly dependent on the polymer's average molecular weight and temperature. specialchem.comnih.gov Generally, as the molecular weight of the polymer increases, the melt viscosity increases, and the MFI decreases. specialchem.com

The rheological behavior in the melt phase is complex. As a thermoplastic polymer is heated above its glass transition temperature and melting point, the polymer chains gain significant mobility, allowing the material to flow. nih.gov The viscosity in the melt is not constant but depends on the shear rate, similar to its behavior in solution. This non-linear dependence of viscosity on temperature and molecular weight is a key consideration in polymer processing. nih.gov For example, a high MFI polymer might be preferred for injection molding to easily fill intricate molds, whereas a low MFI polymer with higher melt strength is often better for extrusion and blow molding processes. specialchem.com

Table 3: List of Chemical Compounds

Compound Name
Poly(hexadecyl methacrylate)
Poly(octadecyl methacrylate)
Poly(octadecyl acrylate)
Lauryl methacrylate
Methyl methacrylate
Poly(methyl methacrylate)
Poly(n-hexyl methacrylate)
Poly(stearyl methacrylate-co-methyl methacrylate)
Polyethylene
Polypropylene
Polystyrene
Polyamide
Polycarbonate
Polyvinyl chloride
Polyurethane
2-ethylhexyl methacrylate
Vinyl acetate
Acrylic acid
N-acryloyl-N′-ethylpiperazine
Sodium dodecyl sulfate
Carboxymethyl cellulose (B213188)
Alkyltrimethylammonium bromides
Sodium hyaluronate
Hexanol
Octanol
Decanol
Dodecanol
Toluene
Heptane
Benzene
Propylene carbonate

Viscoelastic Response

The viscoelastic response of a polymer describes its behavior under stress or strain as a combination of elastic (solid-like) and viscous (liquid-like) characteristics. This is typically characterized by the storage modulus (G'), representing the stored elastic energy, and the loss modulus (G''), representing the energy dissipated as heat.

For long-chain poly(alkyl methacrylate)s, the viscoelastic behavior is significantly influenced by the length of the alkyl side chain. The bulky hexadecyl groups on the Poly(hexadecyl methacrylate) backbone increase the steric hindrance, which can restrict chain mobility and influence the relaxation mechanisms of the polymer. However, specific quantitative data from dynamic mechanical analysis (DMA) or oscillatory rheology, such as master curves of G' and G'' versus frequency for the pure Poly(hexadecyl methacrylate) homopolymer, are not available in the reviewed literature.

Mechanical Behavior of Poly(hexadecyl methacrylate) Formulations

The mechanical behavior of a polymer dictates its suitability for various structural applications, defining its response to applied forces. Key parameters include strength, stiffness, hardness, and toughness.

Tensile and Flexural Properties

Tensile properties (such as tensile strength and modulus) measure a material's resistance to being pulled apart, while flexural properties (flexural strength and modulus) measure its resistance to bending. These properties are fundamental to understanding a material's strength and stiffness.

For the pure Poly(hexadecyl methacrylate) homopolymer, specific values for tensile and flexural properties were not found in the surveyed literature. Research has been conducted on copolymers containing hexadecyl methacrylate, such as in hydrogel systems. For instance, a gelatin/poly(acrylamide-co-hexadecyl methacrylate) interpenetrating polymer network (IPN) hydrogel was reported to achieve a tensile strength of 1.48 MPa. nih.gov However, this value is characteristic of the specific hydrogel formulation and not the homopolymer itself. Similarly, studies on dental resins have incorporated a derivative, quaternary ammonium (B1175870) dimethylaminohexadecyl methacrylate (DMAHDM), into a polymethyl methacrylate (PMMA) matrix. In one such study, the addition of 3% DMAHDM to a heat-polymerized resin resulted in a flexural strength of 62.67 MPa. nih.gov

Table 1: Representative Mechanical Properties of Formulations Containing a Hexadecyl Methacrylate Moiety This table includes data for copolymers and formulations, not the pure homopolymer, and is provided for context only.

Material FormulationPropertyValueSource
Gelatin/poly(acrylamide-co-hexadecyl methacrylate) IPN HydrogelTensile Strength1.48 MPa nih.gov
Heat-Polymerized PMMA + 3% DMAHDMFlexural Strength62.67 MPa nih.gov
Heat-Polymerized PMMA ControlFlexural Strength151.18 MPa nih.gov

Hardness and Impact Resistance

Hardness measures a material's resistance to localized surface indentation or scratching, while impact resistance or toughness is its ability to withstand sudden, high-energy loading without fracturing.

Specific data on the hardness (e.g., Rockwell or Shore hardness) and impact resistance of pure Poly(hexadecyl methacrylate) is not available in the reviewed literature. Studies on dental resins have shown that incorporating 3% dimethylaminohexadecyl methacrylate (DMAHDM) into a heat-polymerized polymethyl methacrylate (PMMA) base decreased its surface hardness from 18.05 N/mm² to 10.07 N/mm². nih.gov This highlights that additives can significantly alter the mechanical properties of a base polymer, but these values are not intrinsic to Poly(hexadecyl methacrylate) itself.

Creep and Stress Relaxation Phenomena

Creep is the tendency of a solid material to deform permanently under the influence of persistent mechanical stress. Stress relaxation is the observed decrease in stress in response to a constant strain applied to the material. ewi.org Both phenomena are time-dependent and are related to the internal motion of polymer chains. ewi.org

For polymers, higher molecular weight and increased crystallinity generally lead to better resistance against creep and stress relaxation due to reduced chain mobility. ewi.org In certain complex polymer networks known as vitrimers, the incorporation of long alkyl side-chains, including hexadecyl groups, has been noted to increase the initial relaxation modulus. mdpi.com This suggests that the physical interactions of the hexadecyl chains can slow down the initial relaxation process in these specific systems. However, detailed studies quantifying the creep compliance or stress relaxation modulus over time for the Poly(hexadecyl methacrylate) homopolymer are not present in the available scientific literature.

Self Assembly and Supramolecular Structures Involving Poly Hexadecyl Methacrylate

Formation of Polymeric Micelles and Vesicles

The self-assembly of amphiphilic polymers into micelles and vesicles is a fundamental process driven by the minimization of unfavorable interactions between hydrophobic segments and a surrounding aqueous medium. nih.govrsc.org When incorporated into block or graft copolymers, the long hydrophobic hexadecyl side chains of PHDMA act as a potent driving force for aggregation in selective solvents.

In aqueous solutions, amphiphilic block copolymers containing a PHDMA block will self-assemble when their concentration exceeds the critical micelle concentration (CMC). nih.gov The hydrophobic PHDMA segments form the core of the resulting structures, shielded from the water by the hydrophilic block, which forms a stabilizing outer corona. researchgate.net The morphology of these aggregates—typically spherical micelles, cylindrical (worm-like) micelles, or vesicles (polymersomes)—is largely determined by the relative volume fractions of the hydrophilic and hydrophobic blocks. nih.gove3s-conferences.org

Spherical Micelles : Generally formed when the hydrophilic block is significantly larger than the hydrophobic PHDMA block.

Cylindrical Micelles : Formed at intermediate hydrophilic/hydrophobic block ratios.

Vesicles : Bilayer, hollow structures that form when the hydrophobic PHDMA block dominates the copolymer's composition. mdpi.com

The transition between these morphologies can be triggered by changes in environmental conditions such as temperature or pH, particularly if the hydrophilic block is stimuli-responsive. e3s-conferences.orgnist.gov For instance, combining Brownian dynamics simulations and self-consistent field theory has demonstrated that stable structures including vesicles, toroidal micelles, and cylindrical micelles can be formed by tuning the molecular parameters of amphiphilic comb-like copolymers. researchgate.net

Copolymer ArchitectureDominant Self-Assembled StructurePrimary Driving ForceReference Finding
Dominant Hydrophilic BlockSpherical MicellesHydrophobic collapse of PHDMA chainsIn most block copolymers, the hydrophilic group will have a larger size than the hydrophobic group, leading to spherical morphologies in dilute solutions. e3s-conferences.org
Balanced Block RatiosCylindrical or Worm-like MicellesInterfacial curvature energy minimizationVarious self-assembled morphologies, including cylindrical micelles, can be observed by adjusting the length of the backbone and side chains. mdpi.com
Dominant PHDMA BlockVesicles (Polymersomes)Packing of hydrophobic chains into a bilayerThe insolubility of the hydrophobic segment increases interfacial tension, causing the copolymer to self-assemble into polymer vesicles. e3s-conferences.org

Ordered Thin Films and Nanostructures

The comb-like architecture of PHDMA is highly conducive to the formation of ordered, lamellar structures in thin films. When deposited on a substrate, the long hexadecyl side chains can pack into crystalline or semi-crystalline domains, leading to well-defined nanostructures. This ordering is a result of the micro-phase separation between the polymethacrylate (B1205211) backbone and the aliphatic side chains.

Studies on similar poly(alkyl methacrylate) derivatives have shown that polymers with long alkyl side chains (≥15 carbons) form bilayer lamellar structures. elsevierpure.com In these structures, the polymer backbones are confined to planes, and the alkyl side chains extend outwards, creating an interdigitated or non-interdigitated bilayer arrangement. This side-chain crystallization leads to surfaces with very low energy. elsevierpure.com

The morphology and degree of order within these thin films can be controlled by the deposition technique (e.g., spin-coating, dip-coating) and subsequent thermal annealing. Annealing above the melting temperature of the side chains followed by controlled cooling can significantly enhance the long-range order of the lamellar domains. These ordered nanostructures are critical for applications requiring precise surface properties.

Liquid Crystalline Phases and Behavior

Polymers with long, flexible alkyl side chains, such as poly(hexadecyl methacrylate), are known as side-chain liquid crystal polymers (SCLCPs). In these materials, the mesogenic (liquid crystal-forming) units are the hexadecyl side chains. The tendency of these side chains to align results in the formation of thermotropic liquid crystalline phases over specific temperature ranges.

For PHDMA and related polymers, the most commonly observed liquid crystalline phase is the smectic phase. researchgate.netmdpi.com In a smectic A (SmA) or smectic B (SmB) phase, the polymer backbones are organized into layers, and the hexadecyl side chains are oriented, on average, perpendicular to these layers. mdpi.commdpi.com This layered arrangement is a direct consequence of the micro-phase separation between the polar backbone and the nonpolar side chains.

The transition temperatures between the crystalline solid, liquid crystalline, and isotropic liquid phases are key characteristics of these materials. Differential scanning calorimetry (DSC) is commonly used to identify these transitions. For example, homologous series of liquid crystals based on biphenyl (B1667301) moieties with varying alkyl chain lengths (including C16) have been shown to exhibit smectic B and smectic A phases. mdpi.com The thermal stability of these phases is influenced by the length of the alkyl chain. mdpi.com

Phase TransitionDescriptionTypical Characterization Method
Crystalline to SmecticMelting of side-chain crystals into an ordered, layered fluid phase.Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM)
Smectic to IsotropicLoss of layered structure, resulting in a disordered liquid state (clearing point).DSC, POM

Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is a powerful, one-pot method for synthesizing block copolymer nano-objects of various morphologies at high concentrations. mdpi.commdpi.com In a typical PISA formulation involving hexadecyl methacrylate (B99206), a soluble macromolecular chain transfer agent (macro-CTA) is first synthesized. This macro-CTA, which will become the stabilizing hydrophilic block, is then chain-extended with hexadecyl methacrylate in a solvent where the growing PHDMA block is insoluble. mdpi.comnih.gov

As the polymerization proceeds, the growing PHDMA block reaches a critical degree of polymerization at which it becomes insoluble in the reaction medium, triggering in-situ self-assembly. mdpi.com The initially formed spherical micelles can then evolve into more complex morphologies like worms or vesicles as the PHDMA block continues to grow. nih.gov This morphological evolution is a hallmark of PISA and allows for precise control over the final nanostructure by simply adjusting the target degree of polymerization of the core-forming block. nih.govnih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most common technique used for PISA due to its tolerance of various functional groups and solvents. nih.govrsc.org

Directed Self-Assembly in Confined Geometries

When the self-assembly of block copolymers containing PHDMA occurs within confined geometries, such as thin films, nanopores, or nanochannels, the resulting morphologies can be significantly different from those observed in bulk solution. rsc.org The confinement introduces additional factors that influence the final structure, including surface-polymer interactions and frustration effects arising from the incompatibility between the natural dimensions of the self-assembled structure and the dimensions of the confining space. rsc.orgosti.gov

For example, when a block copolymer that forms spherical micelles in bulk is confined within a cylindrical pore, the micelles may be forced to arrange into a helical or stacked-disc pattern. Similarly, the orientation of lamellar or cylindrical domains in thin films can be controlled by chemically patterning the underlying substrate. This directed self-assembly is a key strategy for creating highly ordered, dense arrays of nanostructures for applications in nanotechnology, such as data storage media and separation membranes.

Influence of Molecular Architecture on Self-Assembly

Diblock vs. Graft Copolymers : Linear diblock copolymers have a simple geometry that is well-understood. In contrast, graft copolymers, where multiple side chains are attached to a polymer backbone, introduce higher architectural complexity. mdpi.comumn.edu This branching can lead to the formation of more complex micellar structures and can influence the packing and entanglement of chains, affecting the mechanical properties of the resulting materials. nih.gov

Molecular Weight and Composition : As discussed in section 6.1, the relative volume fraction of the PHDMA block versus a hydrophilic block is a primary determinant of morphology in selective solvents. Increasing the molecular weight of the PHDMA block generally favors structures with lower interfacial curvature, promoting transitions from spheres to worms to vesicles. nih.gov

Grafting Density : In graft copolymers, the number of side chains per unit length of the backbone (grafting density) is a critical parameter. mdpi.com A high grafting density can lead to a "bottlebrush" conformation, where steric repulsion between the crowded side chains forces the backbone into a more extended conformation, significantly impacting how the polymer assembles. umn.edu

Systematic investigations have shown that adjusting these molecular parameters allows for precise control over the resulting self-assembled structures, enabling the rational design of materials with tailored properties. mdpi.comnih.govresearchgate.net

Polymer Blends, Composites, and Copolymers Incorporating Poly Hexadecyl Methacrylate

Blends with Other Polymers

Based on available research, specific data concerning the miscibility, phase behavior, compatibilization strategies, morphology, and interfacial adhesion of homopolymer blends of Poly(hexadecyl methacrylate) are not extensively documented. The principles of polymer blending, such as achieving miscibility through favorable interactions or employing compatibilizers to improve adhesion in immiscible systems, are well-established for other polymers, but detailed studies focusing solely on Poly(hexadecyl methacrylate) blends are not present in the provided research.

There is no specific information available in the search results regarding the miscibility and phase behavior of Poly(hexadecyl methacrylate) with other polymers.

There is no specific information available in the search results regarding compatibilization strategies for Poly(hexadecyl methacrylate) blends.

There is no specific information available in the search results regarding the morphology and interfacial adhesion in Poly(hexadecyl methacrylate) blends.

Polymer Nanocomposites

Research has been conducted on the integration of inorganic nanofillers into copolymers containing hexadecyl methacrylate (B99206) to create functional composite materials.

A multifunctional composite resin has been synthesized by incorporating hydrophobically modified nano-titanium dioxide (nano-TiO₂) and nano-silicon dioxide (nano-SiO₂) into a polyacrylate resin through suspension polymerization. tandfonline.comtandfonline.com This resin is specifically a copolymer, identified as TiO₂/SiO₂@poly(hexadecyl methacrylate-co-butyl methacrylate-co-methyl acrylate). tandfonline.comtandfonline.com The aim of this integration was to overcome the limitations of traditional oil absorbent resins by creating a composite material with enhanced oil absorption and demulsification capabilities for treating oily wastewater. tandfonline.com Nano-TiO₂ was selected for its high stability and mechanical strength, which can enhance the mechanical properties, chemical stability, and weather resistance of the resulting material. tandfonline.com

Information regarding the integration of Graphene Oxide or Layered Hydroxides with Poly(hexadecyl methacrylate) was not found in the available search results.

The reinforcement mechanism in the TiO₂/SiO₂@poly(hexadecyl methacrylate-co-butyl methacrylate-co-methyl acrylate) composite is linked to the functional enhancements provided by the nanofillers. The inclusion of nano-TiO₂ and nano-SiO₂ significantly enriches the porous structure of the resin. tandfonline.com This structural enhancement is directly responsible for boosting the resin's oil absorption ratios and improving its emulsion separation efficiency. tandfonline.com The resulting composite resin demonstrates strong adsorption capacity for oils and organic solvents, making it a candidate for environmental remediation. tandfonline.com

Characterization of the composite resin was conducted using several methods to analyze its structure and properties. tandfonline.com Scanning Electron Microscopy (SEM) was used to investigate the morphology of the nanocomposite. tandfonline.com Other techniques employed included Fourier-transform infrared spectroscopy and Brunauer–Emmett–Teller (BET) surface area analyses to further characterize the material. tandfonline.com There is no mention in the provided search results of Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) being used for the characterization of this specific composite.

Interactive Data Table: Properties of TiO₂/SiO₂ Nanocomposite Resin

The following table summarizes the enhanced capabilities of the TiO₂/SiO₂@poly(HMA-co-BMA-co-MA) composite resin as documented in research findings. tandfonline.com

PropertyValueTarget Substance
Oil Absorption Capacity54.7 g/gTrichloromethane
Emulsion Separation Efficiency98.10%Trichloromethane Emulsion

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials incorporating poly(hexadecyl methacrylate) (PHDMA) represent a class of advanced composites that synergistically combine the properties of both the organic polymer and the inorganic component. These materials are typically synthesized through processes that ensure intimate mixing at the molecular or nanoscale level, leading to enhanced thermal, mechanical, and optical properties not achievable by the individual components alone.

A common method for preparing these hybrids is the sol-gel process , which involves the hydrolysis and condensation of metal alkoxide precursors, such as tetraethoxysilane (TEOS) for silica-based hybrids or titanium alkoxides for titania-based materials, in the presence of the polymer. To achieve a stable and homogeneous hybrid material, covalent bonding between the organic and inorganic phases is often facilitated through the use of coupling agents.

For methacrylate-based hybrids, a frequently employed coupling agent is 3-(trimethoxysilyl) propyl methacrylate (TMSPMA) . This molecule possesses a methacrylate group that can copolymerize with hexadecyl methacrylate monomers and a trimethoxysilyl group that can co-condense with the metal alkoxide network. This dual functionality ensures a strong interfacial bond between the PHDMA and the inorganic matrix.

The general synthesis approach involves dissolving hexadecyl methacrylate monomer and the coupling agent in a solvent, followed by the addition of the inorganic precursor and a catalyst for the sol-gel reaction. The polymerization of the methacrylate monomer can be initiated either thermally or photochemically. The resulting material consists of an inorganic network (e.g., silica or titania) interwoven with the long-chain alkyl methacrylate polymer.

The incorporation of an inorganic phase can significantly enhance the properties of PHDMA. For instance, the presence of a rigid silica network can improve the thermal stability and mechanical strength of the polymer. Conversely, the long, flexible hexadecyl side chains of PHDMA can impart a degree of flexibility and hydrophobicity to the otherwise brittle inorganic glass.

While specific research on PHDMA-based hybrid materials is not extensively documented in the provided search results, the principles derived from studies on similar polymethacrylates, such as poly(methyl methacrylate) (PMMA), can be applied. For example, PMMA-silica hybrids have demonstrated increased glass transition temperatures and improved thermal stability compared to pure PMMA. researchgate.net Similarly, PMMA-titania hybrids have been synthesized that exhibit enhanced thermal stability and, in some cases, thermochromic effects. cambridge.org It is reasonable to expect that PHDMA-based hybrids would exhibit similar enhancements, with the added influence of the long alkyl side chain on properties such as surface energy and compatibility with non-polar environments.

Table 1: Potential Components in Poly(hexadecyl methacrylate) Hybrid Materials

ComponentTypeFunction
Poly(hexadecyl methacrylate)Organic Polymer MatrixProvides flexibility, hydrophobicity, and processability.
Silica (SiO₂)Inorganic PhaseEnhances thermal stability, hardness, and mechanical strength.
Titania (TiO₂)Inorganic PhaseCan improve refractive index, photocatalytic activity, and UV resistance.
3-(trimethoxysilyl) propyl methacrylateCoupling AgentCovalently links the organic polymer to the inorganic network.
Tetraethoxysilane (TEOS)Inorganic PrecursorSource of silica in the sol-gel process.
Titanium alkoxidesInorganic PrecursorSource of titania in the sol-gel process.

Copolymers of Hexadecyl Methacrylate

Copolymerization is a versatile method to tailor the properties of polymers by combining two or more different monomers in the same polymer chain. For hexadecyl methacrylate, copolymerization allows for the modification of its properties, such as its thermal behavior, solubility, and self-assembly characteristics.

Statistical and Random Copolymers

Statistical and random copolymers of hexadecyl methacrylate are synthesized by polymerizing a mixture of hexadecyl methacrylate with one or more other monomers. The resulting polymer chain has a random distribution of the monomer units, and its properties are an average of the properties of the constituent homopolymers, often with some synergistic effects.

A common comonomer for hexadecyl methacrylate is methyl methacrylate (MMA) . The free radical polymerization of hexadecyl methacrylate (termed octadecyl methacrylate in some studies, which is a close analog) and methyl methacrylate in a solvent like toluene, using an initiator such as 2,2′-azobisisobutyronitrile (AIBN), yields statistical copolymers. The composition of the resulting copolymer can be controlled by the initial molar ratio of the monomers in the feed.

The properties of these copolymers are highly dependent on their composition. For instance, increasing the content of hexadecyl methacrylate in a copolymer with MMA leads to a decrease in the glass transition temperature (Tg) due to the plasticizing effect of the long alkyl side chains. These copolymers have been investigated for their potential use as viscosity index improvers and pour point depressants in lubricating oils.

Table 2: Synthesis of Poly(octadecyl methacrylate-co-methyl methacrylate)

Monomer 1Monomer 2Molar Ratio (Mon. 1:Mon. 2)Polymerization MethodInitiatorSolvent
Octadecyl MethacrylateMethyl Methacrylate70:30Free RadicalAIBNToluene
Octadecyl MethacrylateMethyl Methacrylate50:50Free RadicalAIBNToluene
Octadecyl MethacrylateMethyl Methacrylate30:70Free RadicalAIBNToluene

Data adapted from studies on octadecyl methacrylate, a close analog of hexadecyl methacrylate. researchgate.netresearchgate.net

Characterization of these copolymers is typically performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the incorporation of both monomers and nuclear magnetic resonance (NMR) spectroscopy to determine the copolymer composition. Gel permeation chromatography (GPC) is used to determine the molecular weight and polydispersity of the copolymers. researchgate.net

Block Copolymers

Block copolymers consist of two or more long sequences, or "blocks," of different monomers. The synthesis of block copolymers containing a poly(hexadecyl methacrylate) block allows for the creation of materials with distinct domains that can microphase separate to form ordered nanostructures.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize well-defined block copolymers. For instance, a block copolymer of N-vinylpyrrolidone (NVP) and stearyl methacrylate (a C18 analog of hexadecyl methacrylate) has been synthesized via RAFT polymerization. mdpi.com This process typically involves the synthesis of the first block, which then acts as a macro-chain transfer agent for the polymerization of the second monomer.

The properties of these amphiphilic block copolymers are of significant interest. For example, a block copolymer with a hydrophilic block and a hydrophobic PHDMA block can self-assemble in a selective solvent to form micelles or other ordered structures. The hydrophobic PHDMA blocks would form the core of the micelle, while the hydrophilic blocks would form the corona, stabilizing the structure in a polar solvent. The thermal properties of these block copolymers, such as the glass transition temperature and melting temperature of the PHDMA block, can be studied using differential scanning calorimetry (DSC). mdpi.com

Table 3: Example of a Block Copolymer System Analogous to PHDMA-containing Block Copolymers

Block 1Block 2Synthesis MethodPotential Application
Poly(N-vinylpyrrolidone)Poly(stearyl methacrylate)RAFT PolymerizationSelf-assembly into micelles, drug delivery

Based on analogous systems to poly(hexadecyl methacrylate) block copolymers. mdpi.com

Graft Copolymers

Graft copolymers are a type of branched copolymer in which side chains of one monomer are grafted onto a main chain of another monomer. The synthesis of graft copolymers incorporating poly(hexadecyl methacrylate) can be achieved through several methods, including "grafting from," "grafting to," and "grafting through."

In the "grafting from" approach, initiating sites are created along a polymer backbone, from which the side chains are then grown. For example, a backbone polymer could be functionalized with initiator moieties for a controlled radical polymerization, and then hexadecyl methacrylate would be polymerized from these sites to form the grafts.

The "grafting to" method involves the attachment of pre-formed polymer chains to a polymer backbone. This typically involves a reaction between functional groups on the side chains and the backbone.

The "grafting through" or macromonomer method involves the copolymerization of a low molecular weight monomer with a macromonomer (a polymer chain with a polymerizable end group). A poly(hexadecyl methacrylate) macromonomer could be synthesized and then copolymerized with another monomer to create a graft copolymer with PHDMA side chains.

Graft copolymers containing long alkyl side chains like those in PHDMA can exhibit interesting properties, such as acting as thermoplastic elastomers or compatibilizers for polymer blends. For example, grafting poly(methyl methacrylate) onto a polypropylene backbone has been shown to improve surface properties like transparency and adhesion. rsc.org Similarly, grafting PHDMA onto a different polymer backbone could be used to tailor the surface properties and compatibility of the material.

Network Polymers and Crosslinked Systems

Network polymers and crosslinked systems based on poly(hexadecyl methacrylate) are formed by creating covalent bonds between the polymer chains, resulting in a three-dimensional network. This crosslinking can be achieved by copolymerizing hexadecyl methacrylate with a multifunctional monomer that acts as a crosslinking agent.

Dimethacrylate monomers, such as ethylene glycol dimethacrylate (EGDMA) , are commonly used as crosslinkers in methacrylate-based systems. During the polymerization, the dimethacrylate monomer can react with two different growing polymer chains, thus forming a crosslink between them. The properties of the resulting network, such as its swelling behavior, mechanical strength, and thermal stability, are highly dependent on the crosslink density, which is controlled by the concentration of the crosslinking agent.

The formation of a crosslinked network from dimethacrylates results in a complex organic matrix. In the context of PHDMA, the long hexadecyl side chains would be incorporated into this network structure. These side chains would likely influence the network's properties, for example, by affecting the swelling behavior in different solvents and modifying the mechanical properties of the material. Characterization of these networks often involves measuring the gel fraction (the insoluble portion of the polymer) and studying their swelling behavior in various solvents to estimate the crosslink density.

Table 4: Common Components in Crosslinked Poly(hexadecyl methacrylate) Systems

ComponentRoleExample
MonomerForms the primary polymer chainsHexadecyl methacrylate
Crosslinking AgentForms covalent bonds between polymer chainsEthylene glycol dimethacrylate (EGDMA)
InitiatorInitiates the polymerization reaction2,2′-azobisisobutyronitrile (AIBN)

Surface and Interfacial Phenomena of Poly Hexadecyl Methacrylate Systems

Surface Energy and Wetting Behavior (Contact Angle)

The surface energy and wetting behavior of polymers are critical properties that dictate their interaction with various liquids and solids. In the case of poly(alkyl methacrylate)s, the length of the alkyl side chain plays a significant role in determining these characteristics.

Research into the wetting behavior of a series of poly(n-alkyl methacrylate)s, where the alkyl group (n-CnH2n+1) varied in length, revealed a distinct relationship between the alkyl chain length and the water contact angle. Generally, as the number of carbon atoms in the alkyl side chain increases, the polymer surface becomes more hydrophobic, leading to a higher water contact angle. However, this trend is not linear and can be influenced by the physical state (crystalline or amorphous) of the polymer. A study showed that the contact angle of water on various poly(alkyl methacrylate)s produced a bell-shaped curve when plotted against the alkyl chain length, with the maximum contact angle being observed for a specific chain length. researchgate.net This phenomenon is attributed to the arrangement of the long alkyl groups at the surface. When these groups are randomly packed in a non-crystalline or molten state, they can create a highly hydrophobic surface. researchgate.net

For poly(alkyl methacrylate)s, the contact angle of water has been observed to change with temperature, which can alter the physical state of the polymer and thus the exposure and arrangement of the hydrophobic alkyl chains at the surface. researchgate.net

Table 1: Water Contact Angle of Various Poly(alkyl methacrylate)s

Poly(alkyl methacrylate) Alkyl Chain Length (n) Water Contact Angle (θ)
Poly(methyl methacrylate) 1 ~68° - 82°
Poly(dodecyl methacrylate) 12 ~106° - 110°
Poly(hexadecyl methacrylate) 16 Data not specifically isolated, but part of a trend of increasing hydrophobicity with chain length
Poly(phytanyl methacrylate) Branched C20 ~120° - 125°

This table is generated based on data from multiple sources for general comparison. The contact angle can vary with measurement conditions and substrate preparation.

Surface Modification Strategies

While specific surface modification strategies for poly(hexadecyl methacrylate) are not detailed in the provided search results, techniques applied to the closely related poly(methyl methacrylate) (PMMA) can offer insights into potential approaches. The primary goals of modifying the surface of poly(alkyl methacrylate)s are often to alter their wettability, improve adhesion, or introduce specific functionalities.

For PMMA, several methods have been explored to modify its surface properties:

UV Irradiation: Exposing PMMA to ultraviolet (UV) light, sometimes in the presence of ozone (UV/ozone treatment), can increase the hydrophilicity of the surface. nist.govnih.gov This process can introduce polar functional groups, such as carboxyl and carbonyl groups, onto the polymer surface through photo-oxidation. nih.gov The extent of modification can be controlled by the duration of the UV exposure. nist.gov

Plasma Treatment: The use of plasma, such as a nanosecond-pulse dielectric barrier discharge (DBD) in a gas like tetrafluoromethane (CF4), can be employed to alter the surface chemistry and topography of PMMA. researchgate.net This can lead to either an increase or decrease in hydrophobicity depending on the plasma gas and treatment conditions.

Chemical Treatments: Treating PMMA with chemical agents like nitric acid (HNO3) can also modify its surface by introducing polar groups, thereby increasing its hydrophilicity. ojp.gov

Coating with Functional Polymers: Another strategy involves applying a thin layer of another polymer to the PMMA surface. For instance, spin-coating with a copolymer containing hydroxypropyl cellulose (B213188) (HPC) has been used to create a more hydrophilic surface on PMMA microchips. rsc.org Similarly, coatings of polymers like hydroxypropyl-methyl-cellulose (HPMC) or poly(vinyl alcohol) (PVA) have been applied to oxidized PMMA surfaces to improve performance in specific applications like microchip electrophoresis. nist.govojp.gov

These strategies highlight the versatility of surface modification techniques that could potentially be adapted for poly(hexadecyl methacrylate) to tailor its surface properties for specific applications.

Adhesion and Interfacial Interactions

The adhesion and interfacial interactions of poly(hexadecyl methacrylate) are governed by its surface chemistry, which is dominated by the long hexadecyl side chains. While direct studies on the adhesion of poly(hexadecyl methacrylate) are not available in the provided search results, principles derived from studies of related poly(alkyl methacrylate)s can provide valuable insights.

The adhesion of polymers is closely linked to their surface energy and the nature of the intermolecular forces at the interface. For poly(alkyl methacrylate)s, the presence of both a polar ester group in the backbone and a nonpolar alkyl side chain allows for a range of interactions. However, in poly(hexadecyl methacrylate), the long, nonpolar hexadecyl chains are expected to dominate the surface, leading to predominantly van der Waals interactions with other nonpolar materials.

The work of adhesion, which is the energy required to separate two surfaces, can be influenced by surface treatments. For PMMA, it has been shown that the adhesion of certain coatings can be improved by first modifying the PMMA surface to introduce chemical groups that can interact more strongly with the coating.

Thin Film Formation and Properties

The formation of thin films of poly(hexadecyl methacrylate) can be achieved through various techniques, although specific details for this polymer are not extensively covered in the provided search results. However, information on the thin film formation of other poly(alkyl methacrylate)s provides a general understanding of the processes and resulting properties.

Common methods for forming polymer thin films include:

Spin-coating: This technique involves depositing a polymer solution onto a substrate and then spinning the substrate at high speed to produce a uniform thin film. The thickness of the film can be controlled by the solution concentration, viscosity, and spinning speed. This method has been used to create thin films of copolymers on PMMA surfaces. rsc.org

Vapor Deposition Polymerization: Chemical vapor deposition (CVD) polymerization is another technique where a monomer is polymerized directly onto a substrate from the vapor phase. This method has been successfully used to form thin films of PMMA on wool fiber surfaces. nih.gov

Aerosol-Assisted Deposition: This method has been used to fabricate composite thin films of poly(butyl methacrylate) (PBMA) and silica nanoparticles. acs.org In this process, an aerosol of the polymer solution is directed towards a heated substrate, leading to the formation of a thin film.

The properties of the resulting thin films are highly dependent on the formation method and the chemical structure of the polymer. For instance, aerosol-deposited PBMA films were found to be hydrophobic, and their hydrophobicity could be further enhanced to superhydrophobicity by incorporating modified silica nanoparticles. acs.org This was attributed to the creation of a hierarchical surface nano- and microstructure. acs.org

In the case of PMMA, thin films formed by pulsed laser deposition (PLD) have been studied. The properties of these films, such as the molecular weight of the polymer, were found to be influenced by the deposition temperature. aip.org

For poly(hexadecyl methacrylate), the long alkyl side chains are expected to have a significant impact on the properties of its thin films, likely resulting in a low-energy, hydrophobic surface. The packing and orientation of these side chains within the thin film would be a critical factor in determining the final surface properties.

Advanced Applications of Poly Hexadecyl Methacrylate in Materials Science and Engineering Non Clinical

Poly(hexadecyl methacrylate) (PHMA) is a polymer distinguished by its long C16 alkyl side chains, which impart unique physical and chemical properties. These characteristics make it a valuable component in a variety of advanced materials science and engineering applications, ranging from improving the flow of crude oil to creating smart surfaces and storing thermal energy. This article explores the non-clinical applications of PHMA, focusing on its role in developing innovative materials and technologies.

Theoretical and Computational Modeling of Poly Hexadecyl Methacrylate

Theoretical and computational modeling plays a crucial role in understanding the structure, properties, and behavior of polymers like Poly(hexadecyl methacrylate) (PHDMA) at multiple length and time scales. These methods provide insights that can be difficult or impossible to obtain through experimental techniques alone, guiding the design of new materials with tailored functionalities.

Q & A

Q. What are the optimal synthesis conditions for hexadecyl methacrylate monomer with high yield?

The direct esterification of methacrylic acid and hexadecanol is a widely validated method. Key parameters include:

  • Molar ratio : 1.4:1 (methacrylic acid to hexadecanol)
  • Catalyst : 1.2% (e.g., acid catalysts like sulfuric acid)
  • Inhibitor : 0.4% (e.g., hydroquinone to prevent premature polymerization)
  • Reaction temperature : 120°C
  • Solvent : Toluene
  • Reaction time : 5 hours
    Under these conditions, yields exceed 95% .

Q. How is poly(hexadecyl methacrylate) characterized for material science applications?

Key characterization parameters include:

  • Molecular weight : Average Mw ~200,000 (determined via GPC) .
  • Thermal properties : Glass transition temperature (Tg) reported as 15°C experimentally , though theoretical calculations using group contribution methods estimate ~34°C .
  • Optical properties : Refractive index of 1.475 (at 30°C) .
  • Solubility : Toluene, benzene, MEK, THF .

Advanced Research Questions

Q. How can copolymer design enhance the functionality of poly(hexadecyl methacrylate)?

Controlled polymerization techniques (e.g., ATRP) enable grafting or block copolymerization. Examples include:

  • Comb polymers : ATRP of hexadecyl methacrylate from hydroxypropyl cellulose (HPC) macroinitiators, creating hydrophobic surfaces .
  • Dual-functionality : Grafting with 2-hydroxyethyl methacrylate to tune hydrophobicity/hydrophilicity for biomedical substrates .
    Methodological focus should include monomer feed ratios, initiator selection, and post-polymerization functionalization (e.g., fluorination for superhydrophobicity) .

Q. How should researchers address contradictions in reported glass transition temperatures (Tg)?

Discrepancies between experimental (15°C ) and theoretical (307 K or ~34°C ) Tg values may arise from:

  • Molecular weight differences : Higher Mw polymers exhibit lower Tg due to reduced chain mobility.
  • Measurement methods : DSC (experimental) vs. group contribution models (theoretical).
  • Sample purity : Residual solvent (e.g., toluene) plasticizes the polymer, lowering Tg.
    Researchers should standardize synthesis protocols and validate Tg using multiple techniques (DSC, DMA) .

Q. What environmental and regulatory considerations apply to poly(hexadecyl methacrylate) copolymers?

Certain copolymers (e.g., with perfluoroalkyl acrylates) are prohibited in Canada due to risks of generating long-chain perfluorocarboxylic acids (PFCAs) . Researchers must:

  • Screen copolymer components for regulatory compliance.
  • Avoid precursors flagged under toxic substance regulations (e.g., CAS 203743-03-7) .

Methodological Tables

Q. Table 1: Synthesis Optimization for Hexadecyl Methacrylate Monomer

ParameterOptimal Value
Molar ratio (acid:alcohol)1.4:1
Catalyst concentration1.2%
Inhibitor concentration0.4%
Temperature120°C
Time5 hours
SolventToluene
Yield>95%
Source:

Q. Table 2: Key Properties of Poly(hexadecyl methacrylate)

PropertyValueMethod/Reference
Tg15°C (exp.) / 34°C (theo.)DSC , Group contribution
Refractive index1.475At 30°C
Mw~200,000GPC
SolubilityToluene, THF, MEKTechnical data

Key Research Recommendations

  • Use controlled polymerization (ATRP, RAFT) to tailor side-chain crystallinity and thermal behavior .
  • Investigate discrepancies in Tg through systematic variation of molecular weight and purity .
  • Prioritize environmentally benign comonomers to avoid regulatory restrictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.